molecular formula C17H17F3N10 B15118701 9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine

9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine

Cat. No.: B15118701
M. Wt: 418.4 g/mol
InChI Key: AZARQJMWOSNQAB-UHFFFAOYSA-N
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Description

9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyridazine moiety, which is further linked to a piperazine ring. The purine core structure is a common motif in many biologically active molecules, including nucleotides and various pharmaceuticals.

Preparation Methods

The synthesis of 9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the trifluoromethyl group and subsequent coupling with the piperazine and purine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and dichloromethane (DCM). Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the trifluoromethyl group makes the compound susceptible to oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, with common reagents including alkyl halides and sulfonates.

    Coupling Reactions: The purine core can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts

Scientific Research Applications

9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The piperazine ring provides additional binding interactions, while the purine core mimics natural nucleotides, allowing the compound to interfere with nucleic acid processes .

Comparison with Similar Compounds

Similar compounds to 9-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine include:

The uniqueness of this compound lies in its combination of a purine core with a triazolopyridazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17F3N10

Molecular Weight

418.4 g/mol

IUPAC Name

6-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H17F3N10/c1-2-27-10-23-13-14(27)21-9-22-15(13)29-7-5-28(6-8-29)12-4-3-11-24-25-16(17(18,19)20)30(11)26-12/h3-4,9-10H,2,5-8H2,1H3

InChI Key

AZARQJMWOSNQAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4

Origin of Product

United States

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